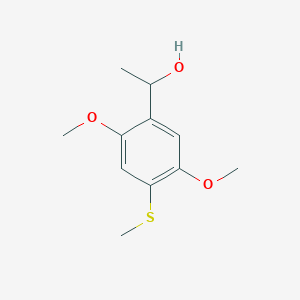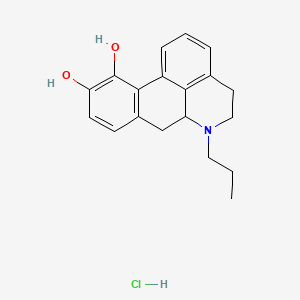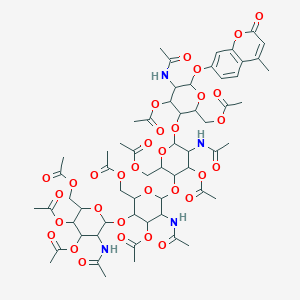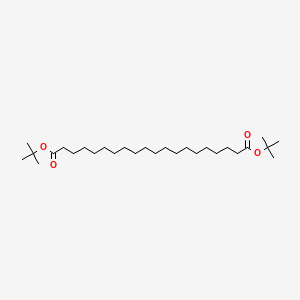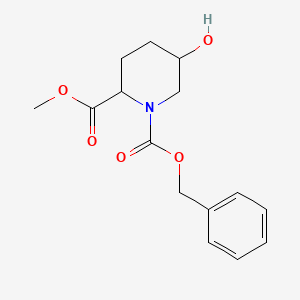
2-amino-N-(cyclobutylmethyl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-amino-N-(ciclobutilmetil)etano-1-sulfonamida es un compuesto químico versátil con una fórmula molecular de C7H16N2O2S y un peso molecular de 192.28 g/mol . Este compuesto es conocido por su combinación única de propiedades, lo que lo hace valioso en diversas investigaciones y esfuerzos de desarrollo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-amino-N-(ciclobutilmetil)etano-1-sulfonamida típicamente implica la reacción de ciclobutilmetilamina con cloruro de etano-1-sulfonilo en condiciones controladas. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-amino-N-(ciclobutilmetil)etano-1-sulfonamida sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo amino puede participar en reacciones de sustitución con electrófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Electrófilos como los haluros de alquilo en presencia de una base.
Principales productos formados
Oxidación: Ácidos sulfónicos o sulfonatos.
Reducción: Aminas o aminas sustituidas.
Sustitución: Derivados alquilados del compuesto original.
Aplicaciones Científicas De Investigación
La 2-amino-N-(ciclobutilmetil)etano-1-sulfonamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático.
Medicina: Se explora su potencial terapéutico, incluidas las actividades antibacterianas y antifúngicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 2-amino-N-(ciclobutilmetil)etano-1-sulfonamida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede interrumpir diversas vías bioquímicas, lo que lleva a los efectos terapéuticos o biológicos deseados .
Comparación Con Compuestos Similares
Compuestos similares
- 2-amino-N-(ciclopropilmetil)etano-1-sulfonamida
- 2-amino-N-(ciclopentilmetil)etano-1-sulfonamida
- 2-amino-N-(ciclohexilmetil)etano-1-sulfonamida
Unicidad
La 2-amino-N-(ciclobutilmetil)etano-1-sulfonamida es única debido a su grupo ciclobutilmetil, que confiere propiedades estéricas y electrónicas distintas. Estas propiedades pueden influir en la reactividad del compuesto y las interacciones con los objetivos biológicos, lo que lo convierte en una herramienta valiosa en investigación y desarrollo .
Propiedades
Fórmula molecular |
C7H16N2O2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
2-amino-N-(cyclobutylmethyl)ethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c8-4-5-12(10,11)9-6-7-2-1-3-7/h7,9H,1-6,8H2 |
Clave InChI |
NDAXPAZVOZFWBU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CNS(=O)(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)


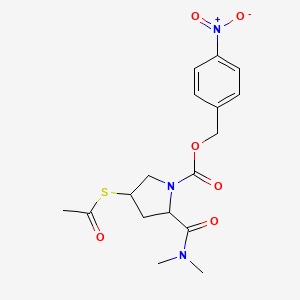
![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B12284286.png)
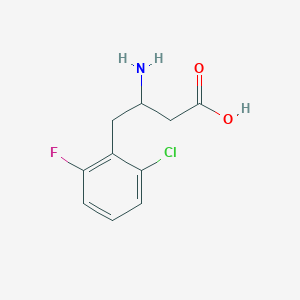
![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)

